molecular formula C25H25N7O4 B2556100 PROTAC BET-binding moiety 1 CAS No. 2093387-77-8

PROTAC BET-binding moiety 1

カタログ番号 B2556100
CAS番号: 2093387-77-8
分子量: 487.52
InChIキー: DSICVZUZCUHARI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PROTAC BET-binding moiety 1 is a key intermediate for the synthesis of high-affinity BET inhibitors . It is a heterobifunctional molecule that degrades target proteins by hijacking the ubiquitin–proteasome system . It is used for research purposes only .


Synthesis Analysis

This compound is a key intermediate for the synthesis of high-affinity BET inhibitors . It is a heterobifunctional molecule that contains three components: the protein-of-interest (POI) binding moiety, a linker, and E3 ubiquitin ligase binding moiety . The PROTAC molecule can bind with E3 ligase and the target protein to form a POI-PROTAC-E3 ligase ternary complex .


Molecular Structure Analysis

The molecular weight of this compound is 487.51, and its molecular formula is C25H25N7O4 . It appears as a solid substance .


Chemical Reactions Analysis

PROTACs are heterobifunctional molecules that contain three components: the protein-of-interest (POI) binding moiety, a linker, and E3 ubiquitin ligase binding moiety . The PROTAC molecule can bind with E3 ligase and the target protein to form a POI-PROTAC-E3 ligase ternary complex . This mechanism allows PROTAC to act without occupying the active site of the protein, which is particularly suitable for targeting pathogenic proteins with multiple active sites, shallow binding pockets, or smooth surfaces lacking binding pockets .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 487.51 and a molecular formula of C25H25N7O4 . It is soluble in DMSO .

科学的研究の応用

Mechanism of Action and Therapeutic Potential

PROTACs (Proteolysis Targeting Chimeras) represent a novel class of heterobifunctional molecules, characterized by their ability to induce proteasomal degradation of targeted proteins. These molecules exploit the ubiquitin-proteasome system, facilitating the transfer of ubiquitin to a target protein, thereby signaling it for degradation. PROTACs are composed of two main parts: one that binds to the target protein and another that attaches to an E3 ligase complex. This dual engagement is critical for the PROTAC's function, as it brings the target protein in close proximity to the ubiquitin-proteasome pathway machinery, leading to its degradation. The development of PROTACs as therapeutic agents is anticipated to revolutionize the treatment of various diseases, including cancer, due to their unique mode of action which differs significantly from traditional inhibitors. Their ability to degrade target proteins offers a novel approach to modulate biological pathways and address diseases at the protein level. This approach is particularly beneficial for targeting "undruggable" proteins that are resistant to inhibition or are not amenable to conventional therapeutic interventions (Benowitz, Jones, & Harling, 2020).

Rational Design and Optimization

The design of PROTACs involves careful consideration of several factors, particularly the choice of linkers that connect the protein-binding moiety to the E3 ligase-binding element. The composition, length, and rigidity of the linker are crucial determinants of a PROTAC's potency, selectivity, and physicochemical properties. Recent advancements highlight the significance of linker optimization in achieving optimal PROTAC properties, such as enhanced stability, bioavailability, and membrane permeability. Rational design strategies, including computer-aided design and innovative linker strategies, play a pivotal role in the development of effective PROTAC compounds. These strategies enable the precise modulation of binding kinetics and spatial orientation between the target protein and the E3 ubiquitin ligase, which are essential for the ubiquitination and subsequent degradation of the target protein. The evolving field of PROTAC design emphasizes the need for a systematic approach to linker optimization, leveraging both computational tools and empirical data to refine the efficacy and selectivity of PROTAC molecules (Zagidullin et al., 2020).

作用機序

PROTACs work by binding to the target protein and inducing subsequent proteasomal degradation . They inhibit the whole biological function of the target protein . PROTACs compensate for limitations that transcription factors, nuclear proteins, and other scaffolding proteins are difficult to handle with traditional small-molecule inhibitors .

特性

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O4/c1-5-32-19(10-16(30-32)13-6-7-13)27-23-21-14-9-18(35-4)15(20-11(2)31-36-12(20)3)8-17(14)26-22(21)28-24(29-23)25(33)34/h8-10,13H,5-7H2,1-4H3,(H,33,34)(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSICVZUZCUHARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。